molecular formula C16H13N3O5 B5734865 N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5734865
M. Wt: 327.29 g/mol
InChI Key: GLENJTKAMUBSHK-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-cyanophenyl group, two methoxy groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Methoxylation: The methoxy groups are introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitrated and methoxylated benzene derivative with 4-cyanophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol or other strong nucleophiles.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-hydroxybenzamide
  • N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea
  • N-benzoyl-N’-(4-cyanophenyl)thiourea

Uniqueness

N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can also impart distinct electronic properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-23-14-7-12(13(19(21)22)8-15(14)24-2)16(20)18-11-5-3-10(9-17)4-6-11/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLENJTKAMUBSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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